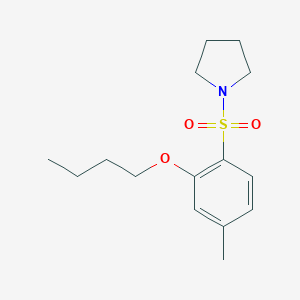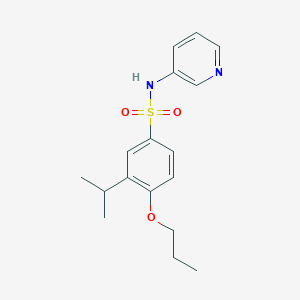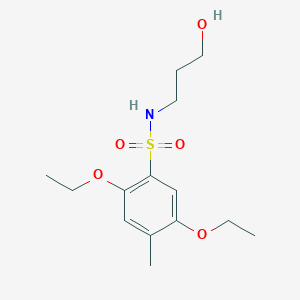
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide, also known as DHMEQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DHMEQ is a sulfonamide derivative that inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival.
Mécanisme D'action
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide inhibits the activity of NF-κB by binding to the cysteine residues of the p65 subunit of NF-κB, which prevents the translocation of NF-κB from the cytoplasm to the nucleus. This leads to the inhibition of NF-κB-dependent gene expression, which results in the suppression of inflammation, cell survival, and immune response.
Biochemical and Physiological Effects:
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to have immunomodulatory effects by suppressing the activation of T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is a small molecule inhibitor that can be easily synthesized and purified. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to have potent and selective inhibitory activity against NF-κB. However, 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide also has some limitations for lab experiments. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has poor solubility in water, which can make it difficult to prepare solutions for in vitro and in vivo experiments. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide. One potential direction is to develop more potent and selective inhibitors of NF-κB that have improved solubility and pharmacokinetic properties. Another potential direction is to investigate the therapeutic potential of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and immunomodulatory effects of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide. Finally, more studies are needed to evaluate the safety and efficacy of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide in preclinical and clinical trials.
Méthodes De Synthèse
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of p-methylbenzenesulfonyl chloride with 3-hydroxypropylamine to obtain 4-methyl-N-(3-hydroxypropyl)benzenesulfonamide. This intermediate is then reacted with diethyl oxalate to obtain 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide). The purity of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide can be improved using column chromatography.
Applications De Recherche Scientifique
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immune response. NF-κB is overexpressed in many types of cancer and is associated with tumor growth, invasion, and metastasis. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Propriétés
Nom du produit |
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H23NO5S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO5S/c1-4-19-12-10-14(13(20-5-2)9-11(12)3)21(17,18)15-7-6-8-16/h9-10,15-16H,4-8H2,1-3H3 |
Clé InChI |
MHJIRXRPFJTKSF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCO |
SMILES canonique |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



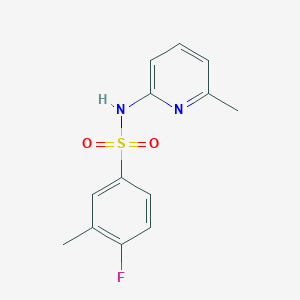
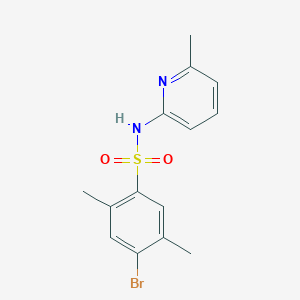
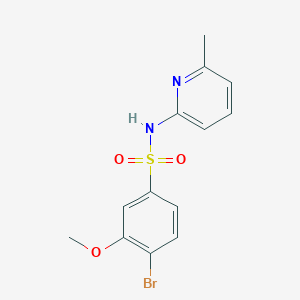
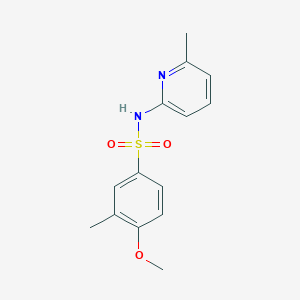
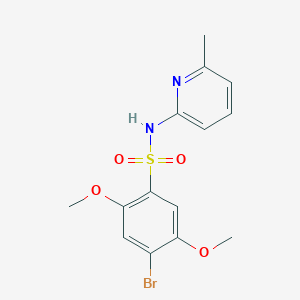
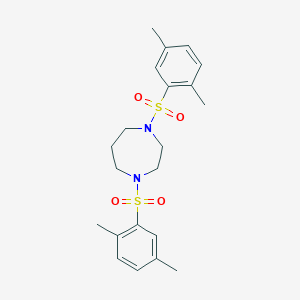
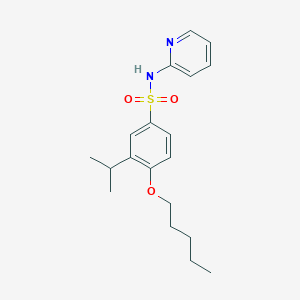
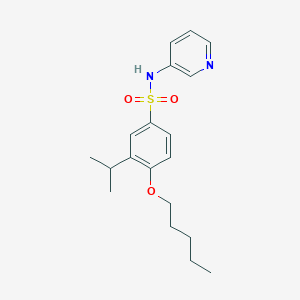
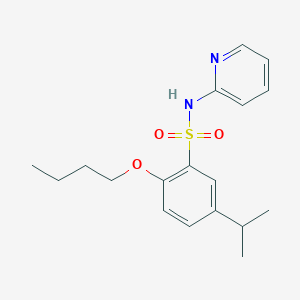
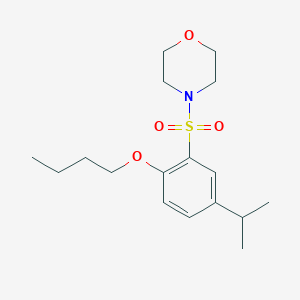
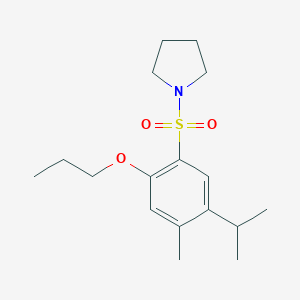
![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)
